Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates has contributed to the understanding of chemical transformations and synthetic methodologies (Bartlett et al., 1983). This work showcases the versatility of hydroxybenzoate derivatives in organic synthesis, which can be applied to the study of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate and related compounds.
Catalytic Applications
The encapsulation of molybdenum(VI) complexes in zeolites, including derivatives of methoxyphenols, demonstrates their utility as catalysts in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This research could inspire investigations into the catalytic potential of this compound in similar reactions.
Environmental Impact and Detection
Studies on the occurrence, fate, and behavior of parabens, which share structural similarities with this compound, highlight the environmental persistence and potential effects of such compounds (Haman et al., 2015). This research is crucial for understanding the environmental impact and developing methods for the detection and analysis of related chemicals in various matrices.
Analytical Chemistry
Developments in analytical methodologies for the sensitive determination of environmental phenols and parabens, using techniques such as solid-phase microextraction and gas chromatography-mass spectrometry, are relevant for the analysis of this compound (Negreira et al., 2009). These methods enable the detection and quantification of trace levels of such compounds in environmental samples, aiding in the assessment of their distribution and potential risks.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a synthetic analogue of ubiquinone, also known as Coenzyme Q10 . The primary targets of this compound are the components of the Electron Transport Chain (ETC) in the mitochondria .
Biochemical Pathways
The compound affects the biochemical pathways related to energy production and oxidative stress. By interacting with the ETC, it increases ATP production required for mitochondrial function . It also reduces the production of free radicals, thereby reducing oxidative stress .
Pharmacokinetics
Similar compounds like idebenone have been shown to inhibit lipid peroxidation, which could potentially protect cell membranes and mitochondria from oxidative damage .
Result of Action
The molecular and cellular effects of the compound’s action include increased ATP production, reduced oxidative stress, and protection of cell membranes and mitochondria from oxidative damage . These effects can contribute to the overall health and function of cells.
Properties
IUPAC Name |
ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDFETWDSGIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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